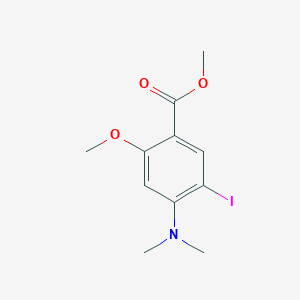

Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate

CAS No.:

Cat. No.: VC13637170

Molecular Formula: C11H14INO3

Molecular Weight: 335.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14INO3 |

|---|---|

| Molecular Weight | 335.14 g/mol |

| IUPAC Name | methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate |

| Standard InChI | InChI=1S/C11H14INO3/c1-13(2)9-6-10(15-3)7(5-8(9)12)11(14)16-4/h5-6H,1-4H3 |

| Standard InChI Key | ZNQCCHHGBIVMQU-UHFFFAOYSA-N |

| SMILES | CN(C)C1=C(C=C(C(=C1)OC)C(=O)OC)I |

| Canonical SMILES | CN(C)C1=C(C=C(C(=C1)OC)C(=O)OC)I |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Key Descriptors

The compound’s IUPAC name, methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate, reflects its substitution pattern on the benzoate backbone. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄INO₃ |

| Molecular Weight | 335.14 g/mol |

| SMILES | CN(C)C₁=C(C=C(C(=C₁)OC)C(=O)OC)I |

| InChI Key | ZNQCCHHGBIVMQU-UHFFFAOYSA-N |

| PubChem CID | 129606179 |

The dimethylamino group at position 4 and the iodine atom at position 5 create a sterically congested environment, influencing both reactivity and crystallographic packing .

Crystallographic Insights

X-ray diffraction studies of structurally analogous compounds, such as methyl 5-iodo-2-methoxybenzoate (C₉H₉IO₃), reveal near-planar molecular geometries. For example, the methyl carboxylate group in such derivatives deviates only 0.229 Å from the benzene ring plane . These molecules form stacked layers in the crystal lattice, with alternating orientations of iodine and methoxy groups. This packing behavior is critical for applications in metal-organic frameworks (MOFs), where precise spatial arrangement governs porosity and stability .

Synthesis and Purification Strategies

Multi-Step Synthesis Pathways

The synthesis of methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate typically involves sequential functionalization of a benzoic acid derivative. A representative approach includes:

-

Methoxylation: Introduction of the methoxy group at position 2 via nucleophilic substitution.

-

Dimethylamination: Installation of the dimethylamino group at position 4 using dimethylamine under basic conditions.

-

Iodination: Electrophilic iodination at position 5, often employing iodine monochloride (ICl) or N-iodosuccinimide (NIS).

-

Esterification: Conversion of the carboxylic acid to the methyl ester using methanol and acid catalysis .

A patent detailing the synthesis of the chlorinated analog (methyl 4-acetamido-5-chloro-2-methoxybenzoate) highlights the use of N-chlorosuccinimide (NCS) in dimethylformamide (DMF), achieving yields exceeding 80% . While iodination reagents differ, analogous methodologies are employed, substituting NCS with NIS or I₂.

Purification and Characterization

Post-synthesis purification relies on recrystallization or column chromatography. Crystallization from chloroform or DMF yields high-purity material, as evidenced by HPLC purity ≥99.8% in optimized protocols . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for structural validation.

Future Research Directions

-

Catalytic Applications: Investigating palladium-catalyzed coupling reactions to generate biaryl structures for optoelectronic materials.

-

Biological Screening: Assessing in vitro activity against antibiotic-resistant pathogens.

-

Crystallography: Resolving the full crystal structure to elucidate halogen-bonding interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume